Navigating the Synthesis and Sourcing of 4-Fluoro-2-methoxycinnamic Acid (CAS 913699-84-0): A Technical Guide for Researchers
Navigating the Synthesis and Sourcing of 4-Fluoro-2-methoxycinnamic Acid (CAS 913699-84-0): A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the key challenges and opportunities associated with 4-Fluoro-2-methoxycinnamic acid (CAS 913699-84-0), a specialized chemical intermediate of interest to researchers in drug discovery and materials science. Due to its limited commercial availability as a catalog item, this document provides a comprehensive overview of its inferred properties, a plausible synthetic route, potential applications, and a strategy for sourcing this compound. This guide is intended for professionals in the fields of chemical synthesis, pharmaceutical development, and academic research.
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and material science applications. The introduction of substituents such as fluorine and methoxy groups can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. For instance, methoxylated cinnamic acid derivatives have been investigated for their potential in treating a range of conditions including cancer, bacterial infections, diabetes, and neurological disorders.[1][2][3] The addition of a fluorine atom can further enhance a molecule's metabolic stability and binding affinity.
This guide focuses on the specific, yet sparsely documented, compound 4-Fluoro-2-methoxycinnamic acid. While direct data is limited, by analyzing structurally similar compounds, we can project its characteristics and utility for research and development.
Physicochemical Properties and Structural Analogs
Predicting the properties of 4-Fluoro-2-methoxycinnamic acid is achievable by examining its close structural relatives.
| Property | 4-Fluorocinnamic acid (CAS 459-32-5)[4] | 4-Methoxycinnamic acid (CAS 830-09-1)[5] | 3-Fluoro-4-methoxycinnamic acid (CAS 713-85-9) | 4-Fluoro-2-methoxycinnamic acid (CAS 913699-84-0) (Predicted) |
| Molecular Formula | C₉H₇FO₂ | C₁₀H₁₀O₃ | C₁₀H₉FO₃ | C₁₀H₉FO₃ |
| Molecular Weight | 166.15 g/mol | 178.18 g/mol | 196.17 g/mol | 196.17 g/mol |
| Appearance | White to off-white powder/crystal | White fine crystalline powder | Not specified | Likely a white to off-white solid |
| Melting Point | 207-211 °C | 170-173 °C | Not specified | Expected to be in a similar range, likely between 150-200°C |
| Solubility | Not specified | Soluble in dimethyl sulfoxide and methanol[6] | Not specified | Predicted to be soluble in common organic solvents like DMSO, DMF, and alcohols. |
Proposed Synthesis Pathway: A Modified Knoevenagel Condensation
A plausible and efficient method for the synthesis of 4-Fluoro-2-methoxycinnamic acid is the Knoevenagel condensation, a widely used reaction for forming carbon-carbon double bonds.[7] This approach would involve the reaction of 4-fluoro-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst.
A detailed, step-by-step experimental protocol based on similar preparations is as follows:[8][9]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine.
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Catalyst Addition: Add a catalytic amount of a base, such as piperidine or β-alanine.
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Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the mixture to room temperature and pour it into a solution of dilute hydrochloric acid to precipitate the product.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final 4-Fluoro-2-methoxycinnamic acid.
Caption: Proposed synthesis of 4-Fluoro-2-methoxycinnamic acid.
Potential Applications in Research and Development
Substituted cinnamic acids are valuable precursors in the synthesis of a wide array of bioactive molecules and materials.
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Pharmaceutical Development: As a key intermediate, 4-Fluoro-2-methoxycinnamic acid can be utilized in the synthesis of novel compounds for various therapeutic areas. Cinnamic acid derivatives have shown promise as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][4] The unique substitution pattern of this molecule could lead to compounds with improved efficacy and pharmacokinetic profiles. For instance, methoxylated cinnamic esters have demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells.[10]
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Materials Science: Cinnamic acid derivatives are employed in the formulation of polymers and resins, contributing to enhanced thermal stability and mechanical properties.[4] They are also used in the cosmetics industry as UV filters and stabilizers in skincare products.[4][11]
Supplier Availability and Sourcing Strategy
A direct search for CAS 913699-84-0 from major chemical suppliers is unlikely to yield a stock product. This compound is more likely to be available from specialized chemical synthesis companies on a custom synthesis basis.
Recommended Sourcing Workflow:
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Identify Custom Synthesis Providers: Engage with contract research organizations (CROs) and chemical synthesis companies that specialize in producing complex organic molecules.
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Provide Synthesis Details: Furnish potential suppliers with the proposed synthesis route and desired purity specifications.
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Request Quotations: Obtain quotes from multiple vendors to compare cost, lead time, and production scale.
Caption: A strategic workflow for sourcing custom chemicals.
Conclusion
While 4-Fluoro-2-methoxycinnamic acid (CAS 913699-84-0) is not a readily available catalog chemical, its synthesis is feasible through established chemical reactions. Its potential as a building block in drug discovery and materials science makes it a compound of interest for further investigation. Researchers seeking to utilize this molecule should focus on custom synthesis as the primary sourcing route. This guide provides the foundational information necessary to embark on the synthesis and application of this promising chemical intermediate.
References
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University of California, Irvine. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]
- Alves, M. F., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(18), 4237.
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Carl ROTH. (n.d.). 3-Fluoro-4-methoxycinnamic acid. Retrieved from [Link]
- Mphahlele, M. J., & Amuhaya, E. K. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5549.
- Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
- Zhao, S., et al. (2024). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Molecules, 29(19), 4548.
- Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827.
- Gliszczyńska, A., & Płowuszyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3669.
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